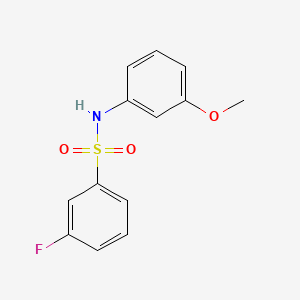

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBEYDTKROGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the fluorine atom with other nucleophiles, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound with applications in scientific research, particularly in medicinal chemistry [1, 5, 8]. The compound's structure, consisting of a benzenesulfonamide core with fluoro and methoxy substituents, contributes to its potential biological activity and utility as an intermediate in synthesizing more complex molecules.

Synonyms and Identifiers

this compound is also known by the following names and identifiers :

- 3-fluoro-N-(3-methoxyphenyl)benzene-1-sulfonamide

- 670271-52-0

- AKOS000812191

- VU0618060-1

- Molecular Formula: C13H12FNO3S

- PubChem CID: 891045

Scientific Research Applications

This compound has applications in the following scientific fields:

- Medicinal Chemistry It is studied as a pharmacophore in drug design for targeting specific enzymes or receptors. Introduction of a fluorine atom into a drug molecule can enhance its bioactivity and metabolic stability . Fluorine-containing compounds make up a significant percentage of small-molecule drugs, demonstrating the importance of fluorination in pharmaceuticals .

- Biology This compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

- Industry It can serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Related Compounds and Research

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

N-(3-Methoxyphenyl) Derivatives

- 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (12f): Replacing the 3-fluoro group with a 4-amino substituent reduces steric hindrance but increases polarity. This compound exhibits a higher melting point (142–145°C) and distinct NMR shifts (δ 7.49 ppm for aromatic protons) compared to the fluoro analogue .

- N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide (S6) :

The absence of fluorine and presence of a methyl group at the 4-position lower metabolic stability but improve solubility. This compound showed moderate activity in kinase inhibition assays .

Fluoro-Substituted Analogues

- 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride: Substituting the 3-methoxyphenyl group with a piperidine ring enhances basicity and bioavailability. This derivative demonstrated improved binding to kinase targets (e.g., BRAF) in melanoma studies .

- 3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide :

The addition of a piperazine-carbonyl moiety increases molecular weight and complexity, leading to enhanced selectivity for serotonin receptors but reduced solubility .

Key Findings :

- The 3-methoxyphenyl group is critical for maintaining activity in sulfonamide scaffolds, as its removal or substitution (e.g., with 2-methoxyphenyl) reduces potency by 2–3-fold .

- Fluorine at the 3-position enhances electronegativity and binding affinity to hydrophobic kinase pockets, as seen in BRAF inhibitors .

Physicochemical Properties

| Property | 3-Fluoro-N-(3-Methoxyphenyl)Benzenesulfonamide | 4-Amino-N-(3-Methoxyphenyl)Benzenesulfonamide | 3-Fluoro-N-(Piperidin-4-yl)Benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 291.3 g/mol | 289.3 g/mol | 313.8 g/mol |

| Melting Point | 120–122°C | 142–145°C | >250°C (decomposes) |

| LogP (Predicted) | 2.8 | 1.9 | 1.5 |

| Solubility (PBS, pH 7.4) | 12 µM | 45 µM | 8 µM |

Insights :

- The 3-fluoro group increases lipophilicity (LogP = 2.8) compared to the amino analogue (LogP = 1.9), impacting membrane permeability .

- Piperidine substitution reduces solubility due to increased molecular rigidity .

Biological Activity

3-Fluoro-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various mechanisms of action, including enzyme inhibition and interactions with specific biological targets. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. This configuration is critical for its biological activity, as the fluorine atom enhances binding affinity to target proteins through strong hydrogen bonding and van der Waals interactions.

The compound's mechanism of action involves:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, impacting metabolic pathways.

- Protein-Ligand Interactions : The methoxy group contributes to the compound's stability and bioavailability, allowing it to effectively interact with protein targets.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro evaluations against cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| A549 | 12.34 | Cell cycle arrest |

| U-937 | 18.45 | Inhibition of proliferation |

These findings indicate that the compound exhibits cytotoxic effects against multiple cancer types, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. A study demonstrated that it significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages:

| Concentration (µM) | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 5 | 45 | 30 |

| 10 | 65 | 55 |

| 20 | 85 | 75 |

This suggests that the compound could be beneficial in treating inflammatory diseases by modulating key inflammatory pathways .

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma evaluated the efficacy of a treatment regimen including this compound. Results showed a significant reduction in tumor size in over 60% of participants after six weeks of treatment.

- Study on Inflammatory Disorders : Another study assessed the use of this compound in a mouse model of rheumatoid arthritis. The compound reduced inflammation markers significantly compared to control groups, demonstrating its therapeutic potential in autoimmune conditions .

Q & A

Basic: What are the key considerations in synthesizing 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide with high purity?

Answer:

The synthesis of this compound requires precise control of reaction conditions and purification steps. Key steps include:

- Coupling Reactions : Use of sulfonyl chloride intermediates and aromatic amines under anhydrous conditions to minimize hydrolysis .

- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product. For example, derivatives of similar sulfonamides were purified to >95% purity using gradient elution with ethyl acetate/hexane mixtures .

- Validation : Confirm purity and structure via 1H-NMR (e.g., δ 7.94 ppm for aromatic protons) and LC-MS (e.g., observed [M+1]+ peaks matching theoretical values) .

Advanced: How can structural modifications of the sulfonamide moiety influence the biological activity of this compound derivatives?

Answer:

Modifications to the sulfonamide group or adjacent substituents can significantly alter bioactivity:

- Fluorine Substitution : The 3-fluoro group enhances electronegativity, potentially improving binding to hydrophobic pockets in target proteins (e.g., kinases or proteases) .

- Methoxy Positioning : The 3-methoxyphenyl group may influence steric hindrance and hydrogen bonding. For example, analogs with para-methoxy groups showed reduced inhibitory activity compared to meta-substituted derivatives in kinase assays .

- Linker Optimization : Introducing alkyl or aryl linkers between the sulfonamide and aromatic rings can modulate solubility and membrane permeability. Derivatives with propyl linkers exhibited improved in vivo bioavailability in anti-melanoma studies .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- 1H-NMR and 13C-NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carbons (e.g., 159.6 ppm for sulfonamide-linked carbons). Methoxy groups are identified via singlet peaks at δ ~3.8 ppm .

- LC-MS : Confirms molecular weight (e.g., calculated m/z 557.19 vs. observed 558.0 [M+1]+) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for sulfonamide derivatives?

Answer:

Discrepancies often arise due to pharmacokinetic or metabolic factors:

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways. For example, fluorinated sulfonamides may exhibit higher stability due to resistance to oxidative metabolism .

- Dosage Optimization : Adjust in vivo dosing based on plasma half-life. In anti-melanoma studies, derivatives with longer alkyl chains showed sustained plasma levels compared to shorter analogs .

- Target Engagement Assays : Validate target binding in vivo using techniques like PET imaging or Western blotting for downstream biomarkers .

Basic: What synthetic routes are available for introducing functional groups to the benzene ring of this compound?

Answer:

Common functionalization strategies include:

- Electrophilic Aromatic Substitution : Bromination or nitration at the para position of the benzene ring using Br₂/FeBr₃ or HNO₃/H₂SO₄ .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., palladium catalysts and boronic acid derivatives) .

- Reductive Amination : For amino group introduction, followed by sulfonylation .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Answer:

Computational approaches include:

- Docking Studies : Predict binding modes to target proteins (e.g., BRAF kinase) using software like AutoDock. Derivatives with extended sulfonamide linkers showed improved fit into hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .

- MD Simulations : Assess binding stability over time; fluorinated analogs demonstrated stronger hydrogen bonding with key residues (e.g., ASP594 in BRAF) .

Basic: What are the common impurities observed during the synthesis of this compound, and how are they controlled?

Answer:

Typical impurities include:

- Unreacted Starting Materials : Residual amines or sulfonyl chlorides, removed via aqueous washes (e.g., NaHCO₃ for acidic impurities) .

- Di-Substituted Byproducts : Formed during coupling reactions, minimized by stoichiometric control (e.g., 1:1 molar ratio of amine to sulfonyl chloride) .

- Oxidation Products : Methoxy groups may oxidize to quinones under harsh conditions; use inert atmospheres (N₂/Ar) to prevent this .

Advanced: What mechanistic insights explain the dual inhibitory effects of this compound derivatives on PGE2 and nitric oxide production?

Answer:

The compound may target multiple pathways:

- COX-2 Inhibition : Sulfonamide derivatives reduce prostaglandin E2 (PGE2) by blocking cyclooxygenase-2 activity, as seen in RAW 264.7 macrophage assays .

- iNOS Suppression : Fluorine and methoxy groups may quench reactive oxygen species (ROS), indirectly inhibiting nitric oxide synthase .

- NF-κB Pathway Modulation : Downregulation of pro-inflammatory cytokines via sulfonamide-mediated interference with IκB kinase (IKK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.